molecular formula C17H20N6OS2 B11478102 7,7,8a-trimethyl-1-{[6-(thiophen-2-yl)pyridazin-3-yl]amino}-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one

7,7,8a-trimethyl-1-{[6-(thiophen-2-yl)pyridazin-3-yl]amino}-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one

Cat. No.: B11478102
M. Wt: 388.5 g/mol
InChI Key: UCDBIRPPVKTHKS-UHFFFAOYSA-N
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Description

7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE is a complex heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative . This intermediate is then subjected to further reactions to introduce the imidazo[1,2-c]pyrimidin-2-one moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridazinyl and thiophenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE apart is its unique combination of sulfur and nitrogen atoms within a complex heterocyclic framework, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N6OS2

Molecular Weight

388.5 g/mol

IUPAC Name

7,7,8a-trimethyl-5-sulfanylidene-1-[(6-thiophen-2-ylpyridazin-3-yl)amino]-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-2-one

InChI

InChI=1S/C17H20N6OS2/c1-16(2)10-17(3)22(15(25)18-16)9-14(24)23(17)21-13-7-6-11(19-20-13)12-5-4-8-26-12/h4-8H,9-10H2,1-3H3,(H,18,25)(H,20,21)

InChI Key

UCDBIRPPVKTHKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(N(CC(=O)N2NC3=NN=C(C=C3)C4=CC=CS4)C(=S)N1)C)C

Origin of Product

United States

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